Home > Products > Screening Compounds P58560 > (S)-(-)-Verapamil-d3Hydrochloride
(S)-(-)-Verapamil-d3Hydrochloride -

(S)-(-)-Verapamil-d3Hydrochloride

Catalog Number: EVT-12556989
CAS Number:
Molecular Formula: C27H39ClN2O4
Molecular Weight: 494.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated form of the calcium channel blocker verapamil, which is used primarily in the treatment of cardiovascular conditions such as hypertension and angina. This compound is a stereoisomer of verapamil, specifically the S-enantiomer, and is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. The deuterated form is significant for research purposes, particularly in pharmacokinetic studies, as it allows for more precise tracking and analysis of drug metabolism and action.

Source

Verapamil was first synthesized in the 1960s and has since been widely studied and utilized in clinical practice. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. The synthesis of (S)-(-)-Verapamil-d3 Hydrochloride can be achieved through various chemical processes, which often involve modifications to existing verapamil synthesis methods to incorporate deuterium labeling.

Classification

(S)-(-)-Verapamil-d3 Hydrochloride falls under the category of calcium channel blockers, specifically within the phenylalkylamine class. It acts primarily on L-type calcium channels, inhibiting calcium ion influx into cardiac and smooth muscle cells.

Synthesis Analysis

The synthesis of (S)-(-)-Verapamil-d3 Hydrochloride involves several key steps that modify the standard synthesis of verapamil to introduce deuterium atoms.

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for forming the verapamil structure.
  2. Deuteration: Incorporating deuterium can be achieved through various methods, including:
    • Exchange Reactions: Using deuterated solvents or reagents during the reaction steps can introduce deuterium into specific positions on the molecule.
    • Direct Synthesis: In some cases, starting materials that are already deuterated may be utilized to simplify the process.
  3. Formation of Hydrochloride Salt: The final step often involves reacting the synthesized (S)-(-)-Verapamil-d3 base with hydrochloric acid in a suitable solvent like isopropyl alcohol to yield (S)-(-)-Verapamil-d3 Hydrochloride with high purity.
Molecular Structure Analysis

(S)-(-)-Verapamil-d3 Hydrochloride has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C27_{27}H38_{38}N2_{2}O4_{4}·HCl
  • Molecular Weight: Approximately 491.1 g/mol
  • Structure: The compound features a phenylalkylamine backbone with methoxy groups and a valeronitrile moiety. The presence of deuterium atoms alters its mass without significantly changing its chemical behavior.

The structural formula can be represented as follows:

 S Verapamil d3 Hydrochloride C27H38N2O4HCl\text{ S Verapamil d3 Hydrochloride }\quad \text{C}_{27}\text{H}_{38}\text{N}_{2}\text{O}_{4}\cdot \text{HCl}
Chemical Reactions Analysis

(S)-(-)-Verapamil-d3 Hydrochloride participates in several chemical reactions typical of calcium channel blockers:

  1. Calcium Channel Inhibition: It binds to L-type calcium channels, preventing calcium ions from entering cells, which leads to decreased myocardial contractility and vascular smooth muscle relaxation.
  2. Metabolism: The compound undergoes metabolic transformations mainly through O-demethylation and N-dealkylation, similar to its non-deuterated counterpart.
  3. Analytical Reactions: Due to its deuterated nature, (S)-(-)-Verapamil-d3 can be analyzed using techniques such as mass spectrometry to study its pharmacokinetics and metabolic pathways.
Mechanism of Action

The mechanism by which (S)-(-)-Verapamil-d3 Hydrochloride exerts its effects involves:

  1. Calcium Channel Blockade: By binding to specific sites on L-type calcium channels in cardiac and smooth muscle cells, it inhibits calcium influx during depolarization.
  2. Vasodilation: This blockade results in vasodilation and decreased peripheral vascular resistance, leading to lower blood pressure.
  3. Antiarrhythmic Effects: It also stabilizes cardiac membranes, reducing heart rate and preventing arrhythmias.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water at concentrations around 25 mg/ml.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride form is usually stable within a pH range conducive for pharmaceutical formulations.

Relevant Data

  • Melting Point: Specific melting points can vary based on purity but generally fall within expected ranges for hydrochloride salts.
Applications

(S)-(-)-Verapamil-d3 Hydrochloride has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to study drug metabolism due to its labeled isotopes.
  2. Drug Interaction Studies: Helps in understanding interactions with other medications or compounds.
  3. Clinical Research: Investigated for potential new therapeutic uses beyond traditional indications in cardiovascular health.
  4. Analytical Chemistry: Serves as a standard in various analytical methods for quantifying verapamil and its metabolites in biological samples.
Introduction to Deuterated Pharmaceutical Research Compounds

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in modern drug design. The replacement of protium (¹H) with deuterium at specific molecular sites leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond stabilization results in a reduced vibrational stretching frequency and a higher activation energy barrier for bond cleavage (typically 1.2–1.5 kcal/mol) [1]. Consequently, deuterated compounds often exhibit altered metabolic pathways and enhanced pharmacokinetic profiles without significantly changing their physicochemical properties or pharmacological targets. The theoretical maximum KIE for enzymatic reactions is ~9, though observed values in drug metabolism typically range between 2–7 [1] [5]. This approach has progressed from deuterated analogs of marketed drugs ("deuterium switch") to de novo deuterated drugs like deucravacitinib, reflecting a paradigm shift in medicinal chemistry [1] [9].

Rationale for Selective Deuterium Substitution in Pharmacologically Active Molecules

Selective deuteration targets metabolic "soft spots" where oxidative metabolism (e.g., cytochrome P450-mediated demethylation) generates toxic or inactive metabolites. The deuterium kinetic isotope effect (DKIE) slows reaction rates at these sites, thereby:

  • Reducing first-pass metabolism: Deuterium substitution can increase oral bioavailability by decreasing pre-systemic metabolism in the gut and liver. In mice, deuteration of methadone (d9-methadone) increased plasma AUC 5.7-fold and reduced clearance from 4.7 to 0.9 L/h/kg compared to non-deuterated methadone [5].
  • Modulating metabolite profiles: Deuterium can shift metabolism toward pathways that avoid toxic intermediates. For example, deuteration of deucravacitinib prevented formation of a non-selective metabolite, preserving tyrosine kinase 2 (TYK2) specificity [1].
  • Extending half-life: Slower metabolic clearance prolongs drug exposure. Deutetrabenazine, the first FDA-approved deuterated drug (2017), exhibits a plasma half-life nearly double that of tetrabenazine due to attenuated O-demethylation of its active dihydro metabolites [1] [9].

Crucially, deuteration must be site-specific to maximize benefits. Substitution at non-metabolized positions yields negligible effects, while deuteration adjacent to pharmacophores can inadvertently alter target engagement. The deuterium retention ratio—the proportion of deuterium retained in vivo—depends on enzymatic mechanisms and exchange susceptibility in biological media [7] [8].

Table 1: Pharmacokinetic Impact of Deuteration in Selected Compounds

CompoundDeuteration SiteAUC ChangeClearance ChangePrimary Metabolic Effect
d9-MethadoneThree methyl groups5.7× increase80% reductionReduced N-demethylation
DeutetrabenazineTwo methoxy groups2× increase50% reductionAttenuated O-demethylation
DonafenibPyridylmethylamideNot reportedSignificant reductionSlowed amide hydrolysis

Isotopic Labeling Strategies in Cardiovascular Drug Development

Cardiovascular drugs face unique challenges: extensive first-pass metabolism, narrow therapeutic indices, and polymorphic metabolism. Deuterium labeling strategies address these through:

  • Chiral center stabilization: Racemization of enantiomerically pure drugs (e.g., verapamil) can reduce efficacy. Deuteration at chiral centers may enhance configurational stability through steric effects [3] [6].
  • Metabolic pathway redirection: For drugs metabolized via high-turnover pathways (e.g., CYP3A4-mediated oxidation), deuteration redirects metabolism toward lower-capacity enzymes, reducing inter-patient variability. Verapamil’s stereoselective metabolism—where CYP3A4 preferentially clears the (S)-(-)-enantiomer—makes it an ideal candidate for deuteration [3] [4].
  • Prodrug activation control: Deuteration can modulate enzymatic activation rates. While not yet applied to cardiovascular prodrugs, this approach is validated in VV116 (an oral deuterated remdesivir derivative) [1].

Synthetic routes to deuterated cardiovascular agents utilize labeled building blocks (e.g., CD₃I, D₃C-COCl) or hydrogen/deuterium exchange under catalytic conditions. Key considerations include isotopic purity (>98% deuterium incorporation), chiral integrity preservation, and scalability [7]. For instance, donafenib (sorafenib-d₃) was synthesized via deuteromethylation of a pyridyl amine intermediate, achieving sufficient purity for clinical use [9].

Verapamil as a Model System for Deuterium Isotope Effect Studies

Structural and Stereochemical Features of Verapamil

Verapamil, a phenylalkylamine-class calcium channel blocker, contains a chiral center yielding (R)-(+)- and (S)-(-)-enantiomers. The (S)-(-)-enantiomer demonstrates 10-20-fold greater potency for L-type calcium channel blockade than its (R)-(+)-counterpart [4] [6]. Its metabolism occurs primarily via:

  • N-Demethylation: CYP3A4-mediated removal of methyl groups from the tertiary amine.
  • O-Demethylation: Cleavage of methoxy groups on the phenyl rings.
  • N-Dealkylation: Formation of norverapamil [3] [4].

Fig. 1: Metabolic Soft Spots in (S)-(-)-Verapamil

(S)-(-)-Verapamil  |  +--- Chiral center (asymmetric carbon)  +--- N-Methyl groups (CYP3A4 demethylation sites)  +--- Methoxy groups (O-demethylation sites)  

Site-Specific Deuteration Effects on Verapamil Pharmacokinetics

Deuteration at verapamil’s N-methyl groups (yielding d₃-verapamil) exploits the DKIE in N-demethylation—a primary metabolic pathway. Stable isotope studies using deuterated verapamil enantiomers reveal:

  • Altered bioavailability: The (S)-(-)-enantiomer undergoes more extensive first-pass metabolism than (R)-(+)-verapamil (bioavailability: 13–34% vs. 33–65%) due to stereoselective CYP3A4 binding [3] [4]. Deuteration at N-methyl sites could attenuate this disparity.
  • Modified clearance: Intravenous studies show verapamil’s clearance decreases from 1.5 L/min to 0.7 L/min after chronic dosing due to CYP3A4 autoinhibition. Deuterated analogs may exhibit slower autoinhibition kinetics [4] [6].
  • Brain penetration modulation: Deuteration can influence blood-brain barrier permeability. In mice, d9-methadone showed a 6-fold lower brain-to-plasma ratio (0.35 vs. 2.05) than non-deuterated methadone [5], suggesting potential applicability to verapamil’s neurological effects.

Table 2: Approved Deuterated Drugs with Cardiovascular Relevance

Drug (Non-Deuterated Parent)Deuteration SiteKey ImprovementApproval Year
Deutetrabenazine (Tetrabenazine)Methoxy groups (d₆)Extended t₁/₂, reduced dosing frequency2017 (FDA)
Donafenib (Sorafenib)Pyridylmethylamide (d₃)Improved PK/PD, reduced adverse effects2021 (NMPA)

Analytical Methodologies for Deuterated Verapamil Characterization

Characterizing deuterated verapamil requires advanced analytical platforms:

  • Chiral chromatography: Separates (S)-(-)-verapamil-d₃ from its enantiomer and assesses racemization risk. Methods include HPLC with amylose-based chiral stationary phases [3].
  • High-resolution mass spectrometry (HRMS): Quantifies deuterium incorporation via mass shifts (e.g., +3 Da for d₃-verapamil) and detects metabolic products. LC-MS/MS can distinguish norverapamil-d₃ from endogenous metabolites [5] [8].
  • Isotopic purity assessment: NMR (¹H/²H) and isotope ratio mass spectrometry confirm deuterium positioning and exclude protium contamination [7] [8].

Stable isotope labeling studies using ¹³C or deuterium further enable precise tracking of verapamil’s metabolic fate in vivo, revealing deuterium-dependent shifts in metabolic flux [8].

Table 3: Key Intermediates for Deuterated Verapamil Synthesis

IntermediateCatalog No. (Example)Deuteration SitePurity Requirement
Deuterated methyl iodideDLM-362-CD₃>99% D
Chiral amino alcoholCustom synthesisN/A>99% ee
D₃C-Labeled acyl chlorideDLM-247-COCD₃>98% D

Properties

Product Name

(S)-(-)-Verapamil-d3Hydrochloride

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C27H39ClN2O4

Molecular Weight

494.1 g/mol

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3;

InChI Key

DOQPXTMNIUCOSY-OVEJCBMJSA-N

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.